DUBs-IN-2

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

HY50737A is an USP7/USP8 inhibitor.

生物活性

DUBs-IN-2 is a small-molecule inhibitor targeting deubiquitinating enzymes (DUBs), which play critical roles in the regulation of the ubiquitin-proteasome system (UPS). This article delves into the biological activity of this compound, exploring its mechanisms of action, relevant case studies, and research findings that highlight its potential therapeutic applications.

Overview of DUBs and Their Importance

Deubiquitinating enzymes (DUBs) are crucial for maintaining cellular homeostasis by removing ubiquitin moieties from proteins, thus regulating their stability, localization, and activity. DUBs are implicated in various cellular processes, including signal transduction, DNA repair, and cell cycle regulation. Dysregulation of DUB activity has been linked to numerous diseases, including cancer and neurodegenerative disorders .

This compound specifically inhibits certain DUBs by binding to their active sites, thereby preventing them from cleaving ubiquitin from substrate proteins. This inhibition can lead to increased ubiquitination of target proteins, promoting their degradation via the proteasome. The selectivity of this compound for specific DUBs is crucial for minimizing off-target effects and enhancing therapeutic efficacy .

1. Cancer Cell Lines

A study investigating the effects of this compound on various cancer cell lines demonstrated that treatment with this compound resulted in significant alterations in protein expression profiles. The most notable findings included:

- Cell Proliferation : Inhibition of specific DUBs led to reduced proliferation rates in multiple cancer cell lines, suggesting a potential application for cancer therapy.

- Apoptosis Induction : Increased levels of pro-apoptotic factors were observed, indicating that this compound may enhance apoptosis in cancer cells by stabilizing these factors through reduced deubiquitination .

2. Neurodevelopmental Disorders

Research has also explored the role of this compound in models of neurodevelopmental disorders (NDDs). The compound was shown to modulate pathways associated with synaptic plasticity and neuronal survival:

- Protein Stability : By inhibiting specific DUBs, this compound increased the stability of critical proteins involved in neurodevelopment, potentially offering therapeutic benefits for conditions characterized by haploinsufficiency .

- Behavioral Outcomes : Animal studies indicated that treatment with this compound improved behavioral outcomes in models of autism spectrum disorders, highlighting its potential as a novel therapeutic agent .

Data Table: Summary of Biological Activity

| Study | Cell Type | Effect of this compound | Mechanism |

|---|---|---|---|

| Cancer Cell Lines | Various (e.g., MCF7) | Reduced proliferation | Increased ubiquitination leading to degradation |

| Neurodevelopmental Models | Neuronal cell lines | Enhanced protein stability | Inhibition of DUB activity |

| Apoptosis Studies | Cancer cell lines | Induction of apoptosis | Stabilization of pro-apoptotic factors |

属性

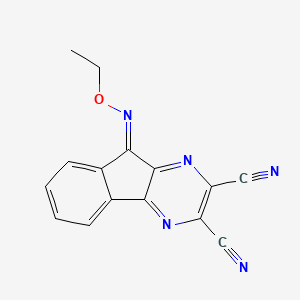

IUPAC Name |

(9E)-9-ethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9N5O/c1-2-21-20-14-10-6-4-3-5-9(10)13-15(14)19-12(8-17)11(7-16)18-13/h3-6H,2H2,1H3/b20-14+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKVAJBRQGBRHIK-XSFVSMFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCON=C1C2=CC=CC=C2C3=NC(=C(N=C31)C#N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/N=C/1\C2=CC=CC=C2C3=NC(=C(N=C31)C#N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。